Butanoic acid, 2-amino-4-(ethylseleno)- Butanoic acid, 2-amino-4-(ethylseleno)-
Brand Name: Vulcanchem
CAS No.: 2578-27-0
VCID: VC20748885
InChI: InChI=1S/C6H13NO2Se/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
SMILES: CC[Se]CCC(C(=O)O)N
Molecular Formula: C6H13NO2Se
Molecular Weight: 210.14 g/mol

Butanoic acid, 2-amino-4-(ethylseleno)-

CAS No.: 2578-27-0

Cat. No.: VC20748885

Molecular Formula: C6H13NO2Se

Molecular Weight: 210.14 g/mol

* For research use only. Not for human or veterinary use.

Butanoic acid, 2-amino-4-(ethylseleno)- - 2578-27-0

CAS No. 2578-27-0
Molecular Formula C6H13NO2Se
Molecular Weight 210.14 g/mol
IUPAC Name 2-amino-4-ethylselanylbutanoic acid
Standard InChI InChI=1S/C6H13NO2Se/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Standard InChI Key ALIZQKUHKVLOFI-UHFFFAOYSA-N
SMILES CC[Se]CCC(C(=O)O)N
Canonical SMILES CC[Se]CCC(C(=O)O)N

Chemical Identification and Properties

Butanoic acid, 2-amino-4-(ethylseleno)- is an organoselenium compound also known as 2-amino-4-(ethylselanyl)butanoic acid, DL-Selenoethionine, or Selenoethionine. The compound exhibits interesting structural features that contribute to its biochemical activity and potential therapeutic applications.

Basic Chemical Information

The compound has two reported CAS numbers in the literature, which may represent different isomeric forms:

ParameterValueSource
CAS Number2578-27-0 (racemic mixture)
CAS Number262852-70-0 ((2R)-isomer)
Molecular FormulaC₆H₁₃NO₂Se
Molecular Weight210.14 g/mol
IUPAC Name2-amino-4-ethylselanylbutanoic acid

Structural Identifiers

The compound can be represented using various chemical notation systems:

Identifier TypeValue
Standard InChIInChI=1S/C6H13NO2Se/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Standard InChIKeyALIZQKUHKVLOFI-UHFFFAOYSA-N
SMILESCC[Se]CCC(C(=O)O)N
Canonical SMILESCC[Se]CCC(C(=O)O)N

The chemical structure includes an amino group at the alpha carbon position, a carboxylic acid group, and an ethylseleno group attached to a butanoic acid backbone.

Biological Significance

Selenium in Biological Systems

Butanoic acid, 2-amino-4-(ethylseleno)- has garnered significant attention due to its biological activities linked to selenium. Selenium is an essential trace element that plays critical roles in various physiological functions, including:

  • Antioxidant defense mechanisms

  • Thyroid hormone metabolism

  • Immune system function

  • Cellular redox state regulation

Structural Analogy

The compound bears structural similarity to methionine, an essential amino acid, but with selenium replacing the sulfur atom. This substitution confers unique biochemical properties that may explain its biological activities and potential therapeutic applications .

Mechanism of Action

Antioxidant Properties

Research indicates that compounds containing selenium, such as Butanoic acid, 2-amino-4-(ethylseleno)-, may exert protective effects against oxidative stress and inflammation. The incorporation of the ethylselenyl group in this compound potentially enhances these protective mechanisms.

Enzyme Inhibition

Seleno-D,L-ethionine (another name for this compound) has been shown to inhibit the activity of protease enzymes in neutrophils and T cells, which in turn prevents inflammation . This mechanism may contribute to its potential therapeutic effects in inflammatory conditions.

Anti-inflammatory Pathways

The compound effectively treats intestinal inflammation by inhibiting enzymes such as malonic acid and trifluoroacetic acid that are involved in the production of inflammatory mediators . This multi-targeted approach may explain its potential efficacy in treating inflammatory bowel disease.

Pharmacological Applications

Inflammatory Bowel Disease Treatment

One of the most promising applications of Butanoic acid, 2-amino-4-(ethylseleno)- is in the treatment of inflammatory bowel disease. Its ability to inhibit inflammatory processes through multiple mechanisms makes it a candidate for therapeutic development in this area .

Cancer Prevention and Treatment

The compound has been studied for its potential therapeutic applications in cancer prevention and treatment due to its antioxidant properties. Selenium compounds are known to exhibit chemopreventive effects, possibly through multiple mechanisms including:

  • Protection against oxidative DNA damage

  • Enhancement of immune surveillance

  • Modulation of cell proliferation and apoptosis

Anti-estrogenic Properties

Interestingly, the compound also exhibits anti-estrogenic properties, which may be due to its ability to inhibit estrone sulfate synthesis . This activity could potentially be exploited in hormone-dependent conditions, including certain types of cancer.

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